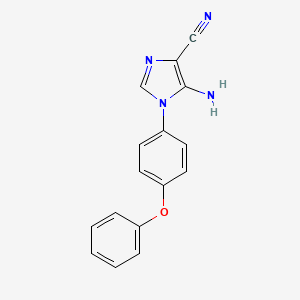

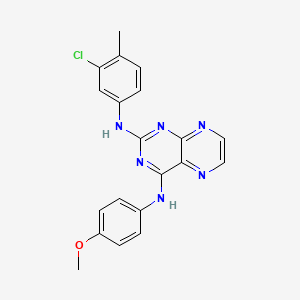

5-氨基-1-(4-苯氧基苯基)-1H-咪唑-4-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux. The isolated solid is then treated with triethoxyorthoformate in acetic anhydride .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often established using spectroscopic methods like IR, NMR, and X-ray crystallography. These analyses help in determining the planarity, substitution patterns, and intermolecular interactions within the crystal structure, crucial for understanding the compound’s chemical behavior .Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, including coupling reactions and condensation reactions, which are instrumental in synthesizing a wide range of compounds with potential biological activities .科学研究应用

1. 合成和化学性质

- 类似化合物的超声介导合成方法已被开发,展示了它们作为抗癌剂对抗各种人类肿瘤细胞系的潜力 (Tiwari 等,2016)。

- 已经探索了相关吡唑和吡唑并嘧啶衍生物的新型合成方法,为这些化合物用于各种应用做出了贡献 (Rahmouni 等,2014)。

2. 抗癌和抗菌活性

- 类似于 5-氨基-1-(4-苯氧基苯基)-1H-咪唑-4-腈的化合物在抗癌活性方面显示出有希望的结果,特别是针对特定的癌细胞系 (Tiwari 等,2016)。

- 这些化合物还表现出显着的抗菌特性,拓宽了它们的潜在治疗应用 (Rahmouni 等,2014)。

3. 缓蚀

- 在材料科学中,某些衍生物已被研究其作为缓蚀剂的有效性,表明它们在工业应用中的潜力 (Yadav 等,2016)。

4. 抗原生动物活性

- 已经合成了相关的咪唑衍生物,重点是抗原生动物活性,突出了它们在治疗原生动物感染方面的潜力 (Ismail 等,2008)。

5. 生命起源前合成研究

- 研究探讨了相关咪唑衍生物向嘌呤的转化,这对于理解生命起源前化学和生命起源具有重要意义 (Sanchez 等,1968)。

6. 在绿色化学中的应用

- 创新的绿色化学方法已被用于合成吡唑核的席夫碱衍生物,展示了这些化合物的环境友好合成 (Karati 等,2022)。

作用机制

Target of Action

Similar compounds have been found to inhibitCDK2 , a protein kinase involved in regulating the cell cycle .

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2, which could lead to alterations in cell cycle progression .

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle, potentially leading to cell cycle arrest and apoptosis .

Result of Action

Similar compounds have been shown to inhibit the growth of certain cell lines . This suggests that 5-amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile may have potential cytotoxic activities.

Action Environment

The action of similar compounds has been studied in vitro , but the impact of environmental factors such as pH, temperature, and presence of other molecules on the compound’s action needs further investigation.

属性

IUPAC Name |

5-amino-1-(4-phenoxyphenyl)imidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O/c17-10-15-16(18)20(11-19-15)12-6-8-14(9-7-12)21-13-4-2-1-3-5-13/h1-9,11H,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNDKKVSZPULNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C=NC(=C3N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601327867 |

Source

|

| Record name | 5-amino-1-(4-phenoxyphenyl)imidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821670 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile | |

CAS RN |

551921-57-4 |

Source

|

| Record name | 5-amino-1-(4-phenoxyphenyl)imidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydroxy-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2886481.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2886486.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-benzylbenzamide](/img/structure/B2886489.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2886491.png)

![2-fluoro-N-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B2886494.png)

methanone](/img/structure/B2886498.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2886499.png)